molecular formula C22H29ClN2O3 B11259939 3-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

3-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B11259939
M. Wt: 404.9 g/mol
InChI Key: DAXVHDVYJPVIBC-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)(4-METHYLPIPERIDIN-1-YL)METHYL]-4-HYDROXY-1-(2-METHOXYETHYL)-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound that features a combination of aromatic, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)(4-METHYLPIPERIDIN-1-YL)METHYL]-4-HYDROXY-1-(2-METHOXYETHYL)-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the piperidine ring, in particular, is a common feature in many pharmaceutical agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)(4-METHYLPIPERIDIN-1-YL)METHYL]-4-HYDROXY-1-(2-METHOXYETHYL)-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target, leading to a biological response. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-2,6-BIS(4-CHLOROPHENYL)-3-METHYLPIPERIDIN-4-ONE: This compound shares a similar piperidine structure but differs in the substitution pattern on the aromatic rings.

    [(4-CHLOROPHENYL)METHYL][3-(4-METHYLPIPERIDIN-1-YL)PROPYL]AMINE: This compound has a similar core structure but with different functional groups attached.

Uniqueness

The uniqueness of 3-[(4-CHLOROPHENYL)(4-METHYLPIPERIDIN-1-YL)METHYL]-4-HYDROXY-1-(2-METHOXYETHYL)-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H29ClN2O3

Molecular Weight

404.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one

InChI

InChI=1S/C22H29ClN2O3/c1-15-8-10-24(11-9-15)21(17-4-6-18(23)7-5-17)20-19(26)14-16(2)25(22(20)27)12-13-28-3/h4-7,14-15,21,26H,8-13H2,1-3H3

InChI Key

DAXVHDVYJPVIBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(N(C3=O)CCOC)C)O

Origin of Product

United States

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